Drimentine B

Vue d'ensemble

Description

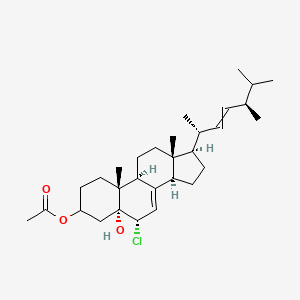

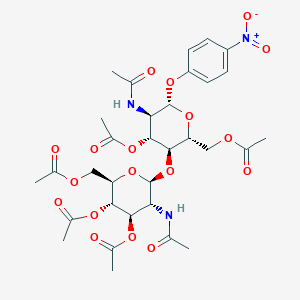

Drimentine B is part of the drimentine family of compounds, known for their anticancer, antibacterial, antifungal, and anthelmintic properties. These compounds are characterized by their complex molecular structures, which include a pyrroloindoline core with various substituents, making them a focal point for chemical synthesis and biological study.

Synthesis Analysis

The total synthesis of drimentine compounds, including this compound, involves innovative strategies to construct the complex molecular architecture. A notable method for synthesizing this compound involves a photocatalyzed radical conjugate addition, addressing the challenge of forming the C10b–C12 bond in the drimentine scaffold. This approach highlights the synthetic creativity required to assemble such intricate molecules from simpler chemical building blocks (Yu Sun et al., 2013).

Molecular Structure Analysis

Drimentines are distinguished by their pyrroloindoline core, to which various substituents are attached. The molecular structure of this compound includes a unique aliphatic side chain linked to the C3a position, which is less common among the pyrroloindoline alkaloids. This structural feature contributes to the biological activity of the molecule and presents challenges and opportunities for synthetic chemists.

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its complex structure. The process of creating bonds, such as the C10b–C12 bond, involves intricate chemical reactions that demonstrate the compound's unique reactivity. The drimentine family's biological activities suggest these compounds undergo specific interactions with biological molecules, leading to their anticancer, antibacterial, antifungal, and anthelmintic effects.

Physical Properties Analysis

While specific studies on this compound's physical properties are limited, related research on drimentine compounds provides insights. These compounds' physical properties, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in biological systems and their potential therapeutic applications.

Chemical Properties Analysis

The chemical properties of this compound, including stability, reactivity, and functional group characteristics, are crucial for its synthesis and biological activity. The presence of the pyrroloindoline core and the aliphatic side chain affects its reactivity and interaction with biological targets, influencing its pharmacological profile.

Applications De Recherche Scientifique

Applications antibiotiques

Drimentine B appartient à une nouvelle classe d'antibiotiques {svg_1}. Il présente une nouvelle structure de dikétopiperazine terpénylée {svg_2}, qui pourrait potentiellement être utilisée dans le traitement de diverses infections bactériennes.

Applications antifongiques

This compound a également des propriétés antifongiques {svg_3}. Cela signifie qu'il pourrait être utilisé dans le traitement des infections fongiques, qui peuvent aller des infections superficielles, telles que le pied d'athlète et la teigne, aux infections systémiques plus graves.

Applications anthelminthiques

Les anthelminthiques sont des médicaments utilisés pour traiter les infections par des vers parasites. This compound s'est avéré avoir une activité anthelminthique {svg_4}, indiquant son utilisation potentielle dans ce domaine.

Applications anticancéreuses

Des recherches sont en cours sur l'utilisation potentielle de this compound comme agent anticancéreux {svg_5}. Une étude visait à synthétiser la partie cyclo-L-tryptophane-L-proline de la drimentine C, un composé apparenté {svg_6}. Une fois synthétisée, la drimentine C sera évaluée in vitro contre des lignées cellulaires tumorales cancéreuses afin de déterminer son efficacité en tant qu'agent anticancéreux {svg_7}.

Recherche de synthèse

This compound fait partie d'une famille de neuf alcaloïdes {svg_8}. Seules de petites quantités de drimentines ont été isolées de sources naturelles, et seules les drimentines A, F et G ont été entièrement synthétisées en utilisant

Mécanisme D'action

Target of Action

Drimentine B is a terpenylated diketopiperazine . It has been found to have anticancer activity, inhibiting the proliferation of NS-1 murine β lymphocyte myeloma cells .

Mode of Action

It is known that this compound interacts with its targets to inhibit cell proliferation . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation.

Biochemical Pathways

It is known that this compound has antibiotic, antifungal, and anthelmintic activity , suggesting that it may affect various biochemical pathways related to these biological processes.

Result of Action

This compound has been found to inhibit the proliferation of NS-1 murine β lymphocyte myeloma cells . This suggests that the molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation.

Propriétés

IUPAC Name |

(1S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-4,13,15,17-tetraene-3,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-11,21,24-25,28,32H,1,7-8,12-18H2,2-4H3/t21-,24-,25-,28-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUCBHITXBJOGT-JMGSXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCC=C6C(=O)N5C3NC7=CC=CC=C47)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC=C6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401098369 | |

| Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204398-91-4 | |

| Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204398-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Are there other compounds similar to Drimentine B produced by this bacterial strain?

A2: While the study specifically focuses on this compound, the identification of a CDPS gene cluster suggests the potential for this bacterial strain to produce other, related cyclodipeptides []. Further investigation into the substrate specificity and functionality of enzymes within this cluster could reveal the presence of novel compounds with potentially diverse biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)

![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III](/img/structure/B1140391.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)

![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)

![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)